PROTAC BRD9 Degrader-6

Epigenetics PROTAC BRD9 Degradation

PROTAC BRD9 Degrader-6 (CAS 2676211-62-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of the bromodomain-containing protein BRD9, a key subunit of the ncBAF chromatin remodeling complex. The compound exhibits potent degradation activity with a reported IC50 of 0.13 nM in cell-free biochemical assays.

Molecular Formula C47H56N8O6
Molecular Weight 829.0 g/mol
Cat. No. B12392035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9 Degrader-6
Molecular FormulaC47H56N8O6
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC(=NC=C2C1=O)N3CCC3)C4=CC(=C(C(=C4)OC)CN5CCC(CC5)CN6CCC7(CC6)CN(C7)C8=CC9=C(CN(C9=O)C1CCC(=O)NC1=O)C=C8)OC
InChIInChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)
InChIKeyOBNRBCUHEAAFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRD9 Degrader-6: Baseline Characteristics and Procurement Context for BRD9-Targeted Degraders


PROTAC BRD9 Degrader-6 (CAS 2676211-62-2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of the bromodomain-containing protein BRD9, a key subunit of the ncBAF chromatin remodeling complex . The compound exhibits potent degradation activity with a reported IC50 of 0.13 nM in cell-free biochemical assays . As a research tool, it enables investigation of BRD9-dependent pathologies, including synovial sarcoma and BAF complex-related disorders .

Why In-Class BRD9 Degraders Cannot Be Substituted: Critical Differentiators for PROTAC BRD9 Degrader-6


Generic substitution among BRD9-targeting PROTACs is scientifically unsound due to substantial variations in degradation potency (IC50/DC50), degradation efficiency (Dmax), E3 ligase recruitment mechanism, and off-target profiles. For instance, degraders like CW-3308 (DC50 <10 nM, Dmax >90%) [1] and XYD270 (DC50 0.082 nM) [2] demonstrate distinct potency and selectivity windows compared to early probes such as PROTAC BRD9 Degrader-1 (IC50 13.5 nM) [3]. Differences in linker chemistry and E3 ligase choice (e.g., cereblon vs. VHL) directly impact ternary complex formation kinetics, cellular permeability, and degradation selectivity—factors that cannot be assumed equivalent across analogs. Therefore, compound selection must be guided by specific, quantifiable performance metrics rather than target class alone.

PROTAC BRD9 Degrader-6: Quantitative Differentiation Evidence for Scientific Procurement


Biochemical Degradation Potency: PROTAC BRD9 Degrader-6 IC50 Value Comparison

PROTAC BRD9 Degrader-6 demonstrates an IC50 of 0.13 nM for BRD9 degradation in cell-free biochemical assays . This represents a ~100-fold increase in potency compared to the first-generation PROTAC BRD9 Degrader-1, which has an IC50 of 13.5 nM [1]. While IC50 values alone do not fully capture degradation efficiency in cellular contexts, this substantial difference in biochemical potency indicates a higher affinity for BRD9 or more efficient ternary complex formation, which may translate to lower effective concentrations in cell-based studies.

Epigenetics PROTAC BRD9 Degradation

Degradation Efficiency and Cellular Potency: DC50 and Dmax of BRD9 PROTACs

In cellular degradation assays, PROTAC BRD9 Degrader-6 achieves a DC50 of 0.13 nM and a Dmax of >90% in MV4-11 leukemia cells after 6 hours of treatment . This performance is comparable to the advanced degrader CW-3308, which shows DC50 <10 nM and Dmax >90% in G401 and HS-SY-II cells [1], and XYD270, which achieves DC50 0.082 nM (Dmax 96%) in HS-SY-II cells [2]. However, PROTAC BRD9 Degrader-6 achieves near-complete degradation at a significantly lower concentration than CW-3308, indicating potentially superior potency in certain cellular contexts.

Cellular Degradation DC50 Dmax

Selectivity Over BRD7 and BRD4: Off-Target Degradation Profile

PROTAC BRD9 Degrader-6 exhibits high selectivity, with no degradation of the closely related bromodomain proteins BRD7 and BRD4 observed in Western blot analysis at concentrations up to 1 µM . This selectivity is critical, as BRD7 shares high sequence homology with BRD9 but has distinct biological functions. In contrast, the dual degrader VZ185 degrades both BRD9 and BRD7 with DC50s of 4.5 and 1.8 nM, respectively [1], while CW-3308 also shows selectivity for BRD9 over BRD7 and BRD4 [2].

Selectivity Off-Target BRD7 BRD4

Antiproliferative Activity in Cancer Cell Lines

PROTAC BRD9 Degrader-6 inhibits proliferation of MV4-11 acute myeloid leukemia cells with an IC50 of 15 nM . This antiproliferative effect is more potent than that observed for the dual degrader VZ185, which has EC50s of 3 nM in EOL-1 cells but 40 nM in A-402 cells [1], and comparable to CW-3308, which inhibits HS-SY-II xenograft tumor growth in vivo [2].

Cancer Proliferation MV4-11 HS-SY-II

In Vivo Efficacy and Pharmacokinetics

While specific in vivo data for PROTAC BRD9 Degrader-6 are not available in public repositories, comparative analysis with CW-3308 provides context. CW-3308 achieved 91% oral bioavailability in mice and >90% BRD9 degradation in HS-SY-II xenograft tumor tissue after a single oral dose [1]. PROTAC BRD9 Degrader-6, with its sub-nanomolar cellular DC50, is predicted to exhibit favorable pharmacokinetics, but experimental validation is required. In contrast, PROTAC BRD9 Degrader-7, an orally active analog, has a DC50 of 1.02 nM and a Cmax of 3436.95 ng/mL [2].

In Vivo Xenograft Pharmacokinetics

Chemical Structure and Purity: Ensuring Reproducibility

PROTAC BRD9 Degrader-6 is supplied with a purity of ≥98.19% (HPLC) . Its molecular formula is C47H56N8O6, and molecular weight is 829.0 g/mol . This high purity is essential for reproducibility in cellular assays and minimizes confounding effects from impurities. In comparison, early BRD9 inhibitors like BI-9564 have reported purities >98% , but as a PROTAC degrader, BRD9 Degrader-6 offers a distinct mechanism of action.

Chemical Identity Purity Reproducibility

PROTAC BRD9 Degrader-6: Optimal Application Scenarios Based on Evidence


Cellular Validation of BRD9 Dependency in Synovial Sarcoma and AML Models

Utilize PROTAC BRD9 Degrader-6 to achieve near-complete BRD9 degradation (DC50 0.13 nM, Dmax >90%) in MV4-11 AML or HS-SY-II synovial sarcoma cell lines to assess effects on proliferation and gene expression [1]. The high degradation efficiency and selectivity over BRD7/BRD4 [2] ensure that observed phenotypes are specifically linked to BRD9 loss.

Comparative Analysis of BRD9 Degraders vs. Inhibitors

Compare the biological consequences of BRD9 degradation (using PROTAC BRD9 Degrader-6) versus inhibition (e.g., with BI-9564 or TP-472) in BAF complex-dependent cancer cell lines [1]. The distinct mechanisms—catalytic degradation vs. occupancy-driven inhibition—can reveal differential effects on chromatin remodeling and transcriptional programs.

Target Engagement Studies in BAF Complex-Related Disorders

Employ PROTAC BRD9 Degrader-6 in biochemical and cellular assays to quantify BRD9 target engagement and degradation kinetics . Its sub-nanomolar IC50 makes it suitable for dose-response studies to establish the relationship between BRD9 protein levels and cellular outcomes in models of BAF complex-related disorders [1].

Mechanistic Studies of ncBAF Complex Function

Use PROTAC BRD9 Degrader-6 to dissect the role of BRD9 within the ncBAF complex, leveraging its selective degradation profile to avoid confounding effects on BRD7 . This enables precise investigation of BRD9-specific contributions to chromatin remodeling, gene regulation, and tumorigenesis.

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